![molecular formula C21H20ClN3O4 B4507494 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507494.png)
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
Overview
Description
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a hydroxypiperidino group, and a furyl-pyridazinone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 4-(4-Chlorophenyl)-4-piperidinol
- Cetirizine Related Compound A
Uniqueness
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a pyridazinone derivative that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.9 g/mol. The structure includes a chlorophenyl group, a hydroxypiperidino moiety, and a pyridazinone ring, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H24ClN3O4 |
Molecular Weight | 453.9 g/mol |
LogP | 3.3417 |
Polar Surface Area | 59.774 Ų |
Biological Activities
Research has indicated that pyridazinone derivatives exhibit several pharmacological effects, including:
- Anti-inflammatory : Compounds in this class have shown significant inhibition of inflammatory pathways.
- Antimicrobial : Studies demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Analgesic : The compound has potential applications in pain management due to its analgesic properties .
- Anticancer : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes .
- Receptor Interaction : The compound may interact with receptors involved in inflammation and pain pathways, leading to therapeutic effects.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyridazinone derivatives, including this compound. Results indicated strong activity against Bacillus subtilis with an IC50 value significantly lower than standard antibiotics .
- Enzyme Inhibition : In another investigation, derivatives were tested for their ability to inhibit urease. The compound demonstrated notable inhibition with IC50 values comparable to established urease inhibitors, suggesting potential for treating conditions like kidney stones .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediates : Starting materials include substituted piperidines and furans.
- Formation of the Pyridazinone Ring : This step involves cyclization reactions that form the core structure.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c22-16-5-3-15(4-6-16)21(28)9-11-24(12-10-21)20(27)14-25-19(26)8-7-17(23-25)18-2-1-13-29-18/h1-8,13,28H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJZYSBMVOLLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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